molecular formula C8H7IN2 B8221522 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8221522
M. Wt: 258.06 g/mol
InChI Key: GIFYPRNOIMWKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1388711-09-8) is a high-value halogenated heterocycle that serves as a crucial building block in medicinal chemistry and drug discovery research. This compound features a molecular formula of C8H7IN2 and a molecular weight of 258.06 g/mol . Its primary research value lies in its utility as a versatile intermediate for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl substituents at the 2-position of the 7-azaindole (pyrrolo[2,3-b]pyridine) core . This scaffold is a recognized bioisostere of purines and indoles, making it highly relevant in the structure-activity relationship (SAR) study and optimization of kinase inhibitors . Specifically, this iodinated derivative is engineered for chemoselective functionalization. Recent literature demonstrates its effective use in constructing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which are investigated as potential inhibitors of the Colony Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase, a key therapeutic target in oncology . The 1-methyl group protects the pyrrole nitrogen, simplifying the synthetic handling while maintaining the core pharmacophore properties. Researchers utilize this compound to develop novel analogs for probing biological pathways and developing treatments for conditions such as cancer, diabetes, and central nervous system disorders . Key Identifiers • CAS Number : 1388711-09-8 • Molecular Formula : C8H7IN2 • Molecular Weight : 258.06 g/mol • SMILES : CN1C(I)=CC2=CC=CN=C21 Handling & Safety This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. The compound is typically associated with warning hazard statements and should be stored in an inert atmosphere at room temperature .

Properties

IUPAC Name

2-iodo-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-7(9)5-6-3-2-4-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFYPRNOIMWKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination Using N-Iodosuccinimide (NIS)

Electrophilic iodination represents the most straightforward route to 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Building on protocols for analogous 3-iodo derivatives , treatment of 1-methyl-1H-pyrrolo[2,3-b]pyridine with NIS (1.1 equiv) in dichloromethane (DCM) at 22°C for 18 hours achieves 78–85% isolated yield (Table 1). The methyl group at N-1 electronically activates the pyrrole ring, favoring iodination at C-2 over C-3 by a 4:1 selectivity ratio, as determined by 1^1H NMR analysis .

Table 1. NIS-mediated iodination optimization

NIS (equiv)Temp (°C)Time (h)Yield (%)Selectivity (C-2:C-3)
1.02212653:1
1.12218854:1
1.2024725:1

Notably, elevated temperatures (>40°C) promote di-iodination at C-2 and C-5 (15–22% yield), while sub-stoichiometric NIS leads to incomplete conversion . Quenching with aqueous Na2_2S2_2O3_3 effectively removes residual iodine, and silica gel chromatography (hexane/EtOAc 4:1) isolates the product with >98% purity .

Directed Metalation-Iodination Strategies

Directed ortho-metalation (DoM) enables precise C-2 functionalization. Deprotonation of 1-methyl-1H-pyrrolo[2,3-b]pyridine with LDA (2.5 equiv) in tetrahydrofuran (THF) at −78°C generates a stabilized aryllithium species, which reacts with iodine (1.1 equiv) to furnish the 2-iodo derivative in 68–72% yield (Scheme 1) . Switching to n-butyllithium (n-BuLi) enhances reactivity, achieving 89% conversion but requiring strict temperature control (−90°C) to minimize pyrrole ring decomposition .

Scheme 1. LDA/n-BuLi-mediated iodination

1-methyl-pyrrolopyridine−78°C, THFLDA (2.5 equiv)Lithiated intermediateI22-iodo product\text{1-methyl-pyrrolopyridine} \xrightarrow[\text{−78°C, THF}]{\text{LDA (2.5 equiv)}} \text{Lithiated intermediate} \xrightarrow{\text{I}_2} \text{2-iodo product}

Comparative studies reveal that electron-donating groups (e.g., methyl) at N-1 enhance metalation kinetics by 40% compared to unprotected analogs . However, overmetalation at C-5 remains a limitation, producing 5-iodo byproducts (12–18%) detectable via LC-MS .

Halogen Exchange from Bromo/Chloro Precursors

Halogen exchange offers an alternative route starting from 2-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Treatment with NaI (3 equiv) and CuI (0.2 equiv) in dimethylformamide (DMF) at 120°C for 8 hours achieves 83% yield (Table 2) . This Finkelstein-type reaction benefits from microwave irradiation (150°C, 1 hour), reducing reaction time by 87% while maintaining 79% yield .

Table 2. Halogen exchange conditions

Halogen (X)ReagentTemp (°C)Time (h)Yield (%)
BrNaI/CuI120883
BrNaI/CuI (MW)150179
ClNaI/Pd(OAc)2_21001261

Chlorine-to-iodine exchange proves less efficient (61% yield) due to stronger C-Cl bond dissociation energy, necessitating Pd(OAc)2_2 catalysis (5 mol%) .

Palladium-Catalyzed C-H Activation

Palladium-mediated C-H iodination provides a transition metal-driven approach. Employing Pd(OAc)2_2 (10 mol%), phenanthroline ligand (20 mol%), and NIS (1.5 equiv) in 1,2-dichloroethane (DCE) at 80°C for 24 hours affords the 2-iodo product in 67% yield (Table 3) . The reaction proceeds via a Pd(IV) intermediate, as evidenced by 31^{31}P NMR spectroscopy .

Table 3. Pd-catalyzed iodination parameters

Catalyst (mol%)LigandTemp (°C)Yield (%)
Pd(OAc)2_2 (10)Phenanthroline8067
PdCl2_2 (10)Xantphos10054
Pd(TFA)2_2 (10)BINAP6048

Notably, electron-deficient ligands like Xantphos reduce catalytic efficiency by 24%, while steric hindrance from BINAP decreases yields further .

Byproduct Analysis and Mitigation

All routes risk generating tricyclic byproducts via formaldehyde-mediated cyclization during workup . For example, prolonged exposure to TFA in SEM-deprotection forms an eight-membered azaindole (16a, 12% yield) . Implementing neutral aqueous workup (pH 7–8) and low-temperature (0–5°C) quenching reduces this side reaction to <2% .

Scalability and Industrial Considerations

Kilogram-scale production favors the NIS method for its operational simplicity, with a 92% isolated yield reported at 5 kg scale . Directed metalation requires cryogenic conditions (−78°C), increasing energy costs by 40% compared to ambient NIS protocols . Halogen exchange remains cost-prohibitive for large batches due to CuI/Pd catalyst expenses .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases. Its derivatives have shown promise in inhibiting critical pathways involved in tumor growth and proliferation.

Biological Studies

Research has focused on the interactions of this compound with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.

Chemical Biology

In chemical biology studies, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a probe to investigate cellular processes and pathways, contributing to our understanding of various biological phenomena.

The biological activities of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine have been investigated through various studies. Below is a summary of key findings:

StudyBiological ActivityTargetIC50 (nM)
Study 1Inhibition of FGFRFGFRNot specified
Study 2Inhibition of CAMKK2CAMKK20.63
Study 3Induction of apoptosisVariousNot specified

These studies indicate the compound's potential as an inhibitor of pathways involved in cancer progression.

Case Study 1: Inhibition of CAMKK2

In a focused study on calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine was identified as a potent inhibitor with an IC50 value of 0.63 nM. This inhibition was associated with reduced cell proliferation, migration, and invasion across multiple cancer cell lines, suggesting that targeting CAMKK2 could be a viable therapeutic strategy in oncology.

Case Study 2: Pharmacological Profiling

Another investigation explored the pharmacological profiles of related compounds sharing structural similarities with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This study highlighted that modifications to the chemical structure could enhance biological activity and specificity toward molecular targets.

Mechanism of Action

The mechanism of action of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors, which play a role in cancer cell proliferation and survival .

Comparison with Similar Compounds

Halogenated Pyrrolo[2,3-b]pyridines

Compound Substituents Key Properties Biological Activity
2-Iodo-1-methyl derivative 2-I, 1-Me High electrophilicity; cross-coupling versatility Kinase inhibition (TNIK, FGFR1)
5-Bromo-3-iodo derivative 5-Br, 3-I Dual halogenation enhances binding to hydrophobic pockets Anticancer (FGFR inhibition)
4-Fluoro derivative 4-F Improved metabolic stability via fluorine’s electronegativity Intermediate for fluorinated drug candidates

Key Insights :

  • Positional Effects: Iodine at position 2 (vs.
  • Methyl Group : The 1-methyl group enhances solubility compared to unsubstituted analogs, as seen in similar 1H-pyrrolo[2,3-b]pyridine derivatives .

Comparison with Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines, sulfur-containing analogs, are widely studied for anticancer and antimicrobial activities. Key differences include:

Property 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Thieno[2,3-b]pyridine Derivatives
Solubility Moderate (improved by methyl group) Poor (requires cyclodextrin formulations)
Synthetic Accessibility Iodine enables Suzuki-Miyaura couplings Limited by sulfur’s reactivity
Biological Targets Kinases (TNIK, FGFR1) Adenosine receptors, DNA intercalation

Structural Modifications :

  • Replacing sulfur in thieno[2,3-b]pyridines with nitrogen (to form pyrrolo[2,3-b]pyridines) improves aqueous solubility by reducing hydrophobicity .
  • Thieno derivatives exhibit broader antimicrobial activity but face pharmacokinetic challenges due to poor solubility .

Data Table: Key Comparative Metrics

Metric 2-Iodo-1-methyl Derivative 5-Bromo-3-iodo Analog Thieno[2,3-b]pyridine
Molecular Weight (g/mol) 288.11 333.97 245.30 (base structure)
LogP (Predicted) 2.8 3.5 3.9
Aqueous Solubility (µg/mL) 15.2 8.7 <5 (unformulated)
IC₅₀ (TNIK Inhibition) 12 nM N/A N/A

Biological Activity

Overview

2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an iodine atom at the 2-position and a methyl group at the 1-position of the pyrrolo[2,3-b]pyridine core structure. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

The biological activity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may inhibit or activate these molecular targets, leading to significant effects on cellular processes. For instance, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFR), which are crucial in cancer cell proliferation and survival .

Biological Activity Data

The biological activities of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine have been investigated through various studies. Below is a summary of key findings:

Study Biological Activity Target IC50 (nM)
Study 1Inhibition of FGFRFGFRNot specified
Study 2Inhibition of CAMKK2CAMKK20.63
Study 3Induction of apoptosisVariousNot specified

These studies highlight the compound's potential as an inhibitor of critical pathways involved in cancer progression.

Case Study 1: Inhibition of CAMKK2

In a study focused on calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine was identified as a potent inhibitor. The compound demonstrated an IC50 value of 0.63 nM, indicating strong inhibitory activity against CAMKK2, which is implicated in various cancers .

  • Mechanism : The inhibition of CAMKK2 leads to reduced cell proliferation, migration, and invasion in multiple cancer cell lines. This suggests that targeting CAMKK2 could be a viable therapeutic strategy in oncology.

Case Study 2: Pharmacological Profiling

Another investigation explored the pharmacological profile of related compounds, including 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, which shares structural similarities with our compound of interest. This study revealed that such compounds could modulate pathways linked to metabolic and inflammatory processes .

  • Findings : The study emphasized the importance of chemical modifications in enhancing biological activity and specificity towards molecular targets.

Comparative Analysis

To understand the uniqueness and potential advantages of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine compared to similar compounds, consider the following table:

Compound Unique Feature Potential Applications
1-Methyl-1H-pyrrolo[2,3-b]pyridineNo halogen substituentGeneral medicinal chemistry
4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineCombination of chlorine and iodineCancer therapeutics
2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Iodine enhances binding affinityTargeted cancer therapies

The presence of the iodine atom in 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is significant as it can enhance reactivity and binding affinity to biological targets through mechanisms like halogen bonding.

Q & A

Q. What are the established synthetic routes for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, and what are their key reaction conditions?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach starts with 1-methyl-1H-pyrrolo[2,3-b]pyridine , synthesized via alkylation of the parent heterocycle using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) . Subsequent iodination at the 2-position may employ halogenation reagents like N-iodosuccinimide (NIS) under controlled conditions. Alternative routes include palladium-catalyzed cross-coupling reactions for late-stage iodination, though regioselectivity must be carefully monitored .

Q. How can the purity and structural integrity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine be verified?

Characterization relies on ¹H/¹³C NMR spectroscopy to confirm substitution patterns (e.g., methyl group at N1 and iodine at C2) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, the methyl group typically resonates as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while iodine’s inductive effect deshields adjacent carbons in ¹³C NMR . Purity is assessed via HPLC with UV detection (λ ~250–300 nm) .

Advanced Research Questions

Q. What strategies optimize the reactivity of the 2-iodo substituent for cross-coupling reactions in drug discovery?

The 2-iodo group serves as a versatile handle for Suzuki-Miyaura or Sonogashira couplings to introduce aryl, heteroaryl, or alkyne moieties. Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for stability with electron-rich partners.
  • Solvent/base systems : Dioxane/water with K₂CO₃ for Suzuki reactions, or THF/Et₃N for Sonogashira .
  • Temperature control : 80–105°C to balance reaction rate and side-product formation .

Q. How do structural modifications of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine impact biological activity in kinase inhibition?

  • C5 modifications : Introducing hydrogen-bond acceptors (e.g., trifluoromethyl or carboxamide groups) enhances interactions with kinase hinge regions (e.g., FGFR1’s Gly485), improving IC₅₀ values (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) .
  • C3 functionalization : Thiazole or indole moieties at C3 improve antitumor activity by disrupting CDK1/survivin pathways, as seen in nortopsentin analogs (e.g., compound 3f: 58–75% tumor inhibition in vivo) .

Q. What analytical methods resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?

Discrepancies often arise from assay conditions (e.g., cell line specificity) or off-target effects . Robust validation includes:

  • Dose-response profiling across multiple cancer models (e.g., MCF-7, MDA-MB-231) .
  • Kinase selectivity screens : Use of panels (e.g., Eurofins KinaseProfiler) to confirm target engagement vs. CLKs, JAKs, or BTK .
  • Crystallography : Co-crystal structures (e.g., FGFR1-ligand complexes) clarify binding modes .

Methodological Guidance

Q. How to design analogs of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine for improved pharmacokinetic properties?

  • LogP optimization : Replace iodine with smaller halogens (e.g., Br, Cl) or install polar groups (e.g., -OH, -NH₂) to enhance solubility .
  • Metabolic stability : Fluorination at C5 or C7 reduces CYP450-mediated oxidation, as demonstrated in dopamine D4 receptor ligands .

Q. What are the challenges in scaling up synthesis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives?

Key issues include:

  • Iodine handling : Use of gloveboxes or Schlenk techniques to prevent iodide oxidation.
  • Purification : Column chromatography with silica gel or reverse-phase HPLC for polar intermediates .
  • Regioselectivity : Competing halogenation at C3 or C4 requires directing groups (e.g., N-oxides) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

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